![molecular formula C23H29ClN4O2S B2966136 N-(2-(4-(4,5-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)ethyl)-2-phenoxyacetamide hydrochloride CAS No. 1219160-47-0](/img/structure/B2966136.png)
N-(2-(4-(4,5-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)ethyl)-2-phenoxyacetamide hydrochloride
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Overview
Description
“N-(2-(4-(4,5-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)ethyl)-2-phenoxyacetamide hydrochloride” is a compound that contains a thiazole ring, which is a type of heterocyclic compound . Thiazoles are known for their wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant properties . The biological outcomes of thiazole derivatives can be greatly affected by the substituents on a particular position of the thiazole ring .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . A series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino] benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino) ethylamino] benzamides derivatives were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The obtained intermediate compounds were then treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .Molecular Structure Analysis
Thiazoles are five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . The molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms, which are neutral . Substituents at position-2 and -4 may not only alter the orientation types, but also shield the nucleophilicity of nitrogen .Chemical Reactions Analysis
The chemical reactions of thiazole derivatives can be influenced by the Huckel charge distribution on thiazole ring atoms, as well as substituents on different positions . The colorimetric assays established weak COX-1 inhibitory activity of similar compounds compared to the selective COX-1 inhibitor (indomethacin) and the non-selective COX inhibitor (diclofenac) .Scientific Research Applications
Anti-Inflammatory Properties
This compound has been studied for its potential anti-inflammatory properties . A series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino] benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino] benzamides derivatives were synthesized and evaluated for anti-inflammatory activity . Among the series, compounds with a methoxy group at the sixth position in the benzothiazole ring appended with piperidine and morpholine moieties showed the highest IC50 values for COX-1 inhibition .
COX-1 Inhibitory Activity
The colorimetric assays established weak COX-1 inhibitory activity (IC50 = 7.41–11.34 μM) of compounds compared to the selective COX-1 inhibitor (indomethacin, IC50 = 0.04 μM) and the non-selective COX inhibitor (diclofenac, IC50 = 5.12 μM) .
COX-2 Selective Inhibition
The same compounds demonstrated excellent COX-2 SI values (SI = 103.09 and 101.90, respectively) and even showed 78.28% and 69.64% inhibition of albumin denaturation .
Molecular Docking Studies
Molecular docking studies have been accomplished and supported for the potent compound to check the three-dimensional geometrical view of the ligand binding to their protein receptor .
Antibacterial Activity
The compound has been studied for its potential antibacterial activity .
Cancer Research
Mechanism of Action
Target of Action
The primary targets of N-(2-(4-(4,5-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)ethyl)-2-phenoxyacetamide hydrochloride are the cyclooxygenase (COX) enzymes . These enzymes are crucial for the conversion of arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin .
Mode of Action
The compound interacts with its targets, the COX enzymes, by inhibiting their activity . This inhibition prevents the conversion of arachidonic acid into thromboxane, prostaglandins, and prostacyclin . The suppression of these conversions results in anti-inflammatory effects .
Biochemical Pathways
The compound affects the arachidonic acid pathway. By inhibiting the COX enzymes, it prevents the conversion of arachidonic acid into various eicosanoids, including thromboxane, prostaglandins, and prostacyclin . These eicosanoids play a significant role in inflammation, pain, and fever. Therefore, their suppression leads to anti-inflammatory, analgesic, and antipyretic effects .
Pharmacokinetics
Similar compounds have been evaluated for drug likeness or “drugability” according to lipinski’s rule of five This rule predicts good absorption or permeation for drugs with certain molecular properties
Result of Action
The result of the compound’s action is the reduction of inflammation. By inhibiting the COX enzymes and suppressing the production of eicosanoids, the compound can alleviate symptoms of inflammation . This includes a decrease in swelling, pain, and fever.
Future Directions
The future directions for research on “N-(2-(4-(4,5-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)ethyl)-2-phenoxyacetamide hydrochloride” and similar compounds could involve further exploration of their biological activities and potential applications . Additionally, more research could be done to understand the influence of different substituents on the thiazole ring .
properties
IUPAC Name |
N-[2-[4-(4,5-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]ethyl]-2-phenoxyacetamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O2S.ClH/c1-17-8-9-20-22(18(17)2)25-23(30-20)27-14-12-26(13-15-27)11-10-24-21(28)16-29-19-6-4-3-5-7-19;/h3-9H,10-16H2,1-2H3,(H,24,28);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXTXSEWKGRCQCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)SC(=N2)N3CCN(CC3)CCNC(=O)COC4=CC=CC=C4)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(4-(4,5-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)ethyl)-2-phenoxyacetamide hydrochloride |
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